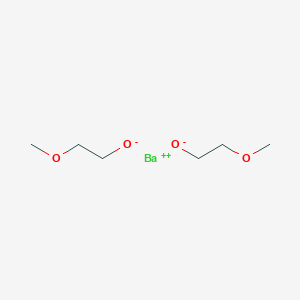
barium(2+);2-methoxyethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Barium(2+);2-methoxyethanolate can be synthesized through the reaction of barium hydroxide with 2-methoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Ba(OCH}_2\text{CH}_2\text{OCH}_3)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Barium(2+);2-methoxyethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to other barium-containing compounds.
Substitution: The 2-methoxyethanolate ligands can be substituted with other ligands, resulting in the formation of different barium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., hydrogen, sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands.
科学研究应用
Barium(2+);2-methoxyethanolate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other barium-containing compounds and as a reagent in various chemical reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biological systems.
Medicine: Research is conducted to explore its potential use in medical imaging and as a contrast agent.
Industry: this compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of barium(2+);2-methoxyethanolate involves its interaction with molecular targets and pathways. The barium ion (Ba2+) can interact with various biological molecules, potentially affecting cellular processes. The 2-methoxyethanolate ligands may also play a role in modulating the compound’s activity and interactions.
相似化合物的比较
Similar Compounds
Similar compounds to barium(2+);2-methoxyethanolate include:
- Barium hydroxide (Ba(OH)2)
- Barium oxide (BaO)
- Barium sulfate (BaSO4)
- Barium carbonate (BaCO3)
Uniqueness
This compound is unique due to its specific combination of barium and 2-methoxyethanolate ligands. This combination imparts distinct chemical properties and potential applications that differ from other barium compounds. For example, its solubility and reactivity may vary compared to barium sulfate or barium carbonate, making it suitable for specific research and industrial applications.
属性
分子式 |
C6H14BaO4 |
|---|---|
分子量 |
287.50 g/mol |
IUPAC 名称 |
barium(2+);2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI 键 |
XANLSKHNWPJDSZ-UHFFFAOYSA-N |
规范 SMILES |
COCC[O-].COCC[O-].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
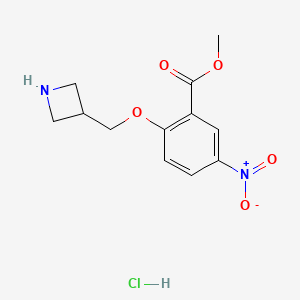
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
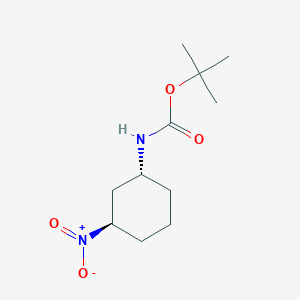

![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
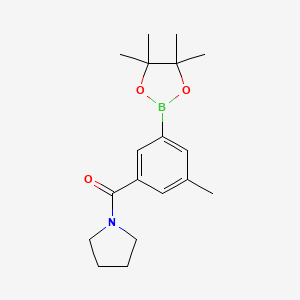
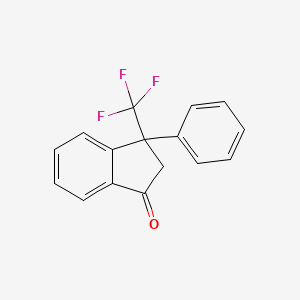
![(NZ)-N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B13722847.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(E)-2-cyanoethenyl]carbazol-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13722852.png)
